Phosphoramidothioic acid, O-ethyl S-phenyl ester
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Overview
Description
Phosphoramidothioic acid, O-ethyl S-phenyl ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an oxygen atom, a sulfur atom, and an amide group
Preparation Methods
The synthesis of phosphoramidothioic acid, O-ethyl S-phenyl ester typically involves the reaction of phosphorus trichloride with ethanol and phenylthiol in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Phosphoramidothioic acid, O-ethyl S-phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidothioic acid derivatives.
Reduction: Reduction reactions can lead to the formation of this compound from its oxidized forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphoramidothioic acid, O-ethyl S-phenyl ester has several scientific research applications:
Biology: This compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.
Industry: It is used in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.
Mechanism of Action
The mechanism of action of phosphoramidothioic acid, O-ethyl S-phenyl ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Phosphoramidothioic acid, O-ethyl S-phenyl ester can be compared with other organophosphorus compounds such as:
Phosphoramidothioic acid, O,S-dimethyl ester: Similar in structure but with different ester groups, leading to variations in reactivity and applications.
Phosphoramidothioic acid, O-ethyl S-methyl ester: Another related compound with different ester groups, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific ester groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
41577-03-1 |
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Molecular Formula |
C8H12NO2PS |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
[amino(ethoxy)phosphoryl]sulfanylbenzene |
InChI |
InChI=1S/C8H12NO2PS/c1-2-11-12(9,10)13-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,9,10) |
InChI Key |
UOYBEMKGJHESFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(N)SC1=CC=CC=C1 |
Origin of Product |
United States |
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